

# A Comprehensive Technical Guide to 2-(Bromomethyl)-6-chloropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Bromomethyl)-6-chloropyridine

Cat. No.: B1289092

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This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals working with **2-(Bromomethyl)-6-chloropyridine**. We will delve into its core identifiers, synthetic pathways, chemical reactivity, applications, and critical safety protocols, providing a holistic view grounded in established chemical principles.

## Core Identification and Physicochemical Properties

**2-(Bromomethyl)-6-chloropyridine** is a halogenated pyridine derivative that serves as a valuable and highly reactive building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a highly electrophilic bromomethyl group, ideal for nucleophilic substitution, and a chlorinated pyridine ring, which can be modified through various cross-coupling reactions. This dual reactivity makes it a strategic intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Table 1: Chemical Identifiers for **2-(Bromomethyl)-6-chloropyridine**

Identifier	Value	Source
CAS Number	63763-79-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-(bromomethyl)-6-chloropyridine	<a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrClN	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	206.47 g/mol	<a href="#">[3]</a>
InChI Key	GAAAMBFVILNOPY-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>C1=CC(=NC(=C1)Cl)CBr</chem>	<a href="#">[4]</a>
Synonyms	2-Chloro-6-(bromomethyl)pyridine, 6-Chloro-2-(bromomethyl)pyridine	<a href="#">[2]</a>

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	Solid	Typically a white to off-white or light yellow solid.
Purity	≥95%	Commonly available purity from commercial suppliers. <a href="#">[3]</a>
XlogP	2.4	A predicted value indicating moderate lipophilicity. <a href="#">[4]</a>

## Synthesis and Mechanistic Considerations

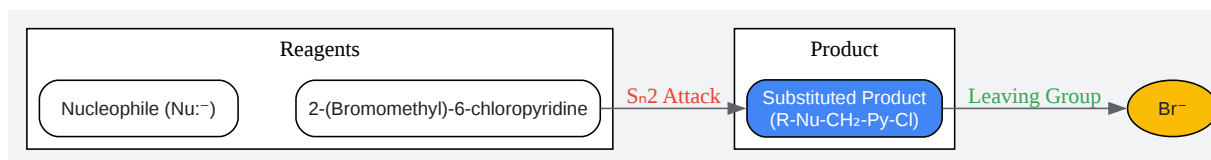
The synthesis of **2-(Bromomethyl)-6-chloropyridine** is not commonly detailed in basic literature but can be achieved through logical, well-established synthetic transformations from readily available precursors. The most direct and industrially scalable approach involves the selective bromination of the methyl group of 2-chloro-6-methylpyridine.

## Proposed Synthetic Workflow: Radical Bromination

The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality of Experimental Choices:

- **N-Bromosuccinimide (NBS):** NBS is selected over elemental bromine ( $\text{Br}_2$ ) for benzylic bromination because it maintains a very low, steady-state concentration of  $\text{Br}_2$  in the reaction mixture. This is crucial for selectivity, as it favors the desired radical substitution on the methyl group while minimizing competitive electrophilic aromatic substitution on the pyridine ring, which could lead to undesired side products.
- **Radical Initiator (AIBN):** AIBN is a reliable and safe source of radicals upon thermal decomposition. It initiates the reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate the bromine radical ( $\text{Br}\cdot$ ) that propagates the chain reaction.
- **Solvent ( $\text{CCl}_4$  or Dichloromethane):** An inert, non-polar solvent like carbon tetrachloride is traditionally used as it does not participate in the radical reaction. Dichloromethane is a common, safer alternative.



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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)